molecular formula C12H10F3N3O2S B1413427 1-Amino-cyclopropanecarboxylic acid (6-trifluoromethoxybenzothiazol-2-yl)amide CAS No. 1581457-66-0

1-Amino-cyclopropanecarboxylic acid (6-trifluoromethoxybenzothiazol-2-yl)amide

Cat. No.: B1413427
CAS No.: 1581457-66-0
M. Wt: 317.29 g/mol
InChI Key: SHJUBFOQPVMTSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-cyclopropanecarboxylic acid (6-trifluoromethoxybenzothiazol-2-yl)amide (CAS Number: 1581457-66-0) is a specialized chemical compound with a molecular formula of C12H10F3N3O2S and a molecular weight of 317.29 . It is a derivative of 1-Aminocyclopropanecarboxylic acid (ACC), a well-studied, non-proteinogenic amino acid that serves as a direct precursor to the plant hormone ethylene . Beyond its role in plants, ACC has demonstrated significant pharmacological potential in mammalian systems. Research indicates that ACC can function as a partial agonist of the NMDA (N-Methyl-D-aspartate) receptor in the brain, which is a critical target for neurological research . Furthermore, studies in animal models have shown that ACC can induce hypotensive and antioxidant effects, upregulating the expression of heme oxygenase-1, a key cytoprotective enzyme . The specific amide derivative presented here, which incorporates a 6-trifluoromethoxybenzothiazole group, is designed for laboratory research applications only. This product is intended for use in chemical and biological research, including potential investigations in medicinal chemistry, neuroscience, and plant biology. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human or veterinary use .

Properties

IUPAC Name

1-amino-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]cyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O2S/c13-12(14,15)20-6-1-2-7-8(5-6)21-10(17-7)18-9(19)11(16)3-4-11/h1-2,5H,3-4,16H2,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJUBFOQPVMTSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)NC2=NC3=C(S2)C=C(C=C3)OC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Amino-cyclopropanecarboxylic acid (6-trifluoromethoxybenzothiazol-2-yl)amide can be approached through several methods:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to achieve high yields and purity.

Chemical Reactions Analysis

1-Amino-cyclopropanecarboxylic acid (6-trifluoromethoxybenzothiazol-2-yl)amide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole moiety, to introduce different substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound's structure allows it to serve as a potential candidate for drug development. Its conformational rigidity makes it a valuable analog of natural amino acids, which can be explored for therapeutic applications.

Plant Growth Regulation

Derivatives of 1-amino-cyclopropanecarboxylic acid are recognized for their role as plant growth regulators. They can influence various physiological processes in plants, enhancing growth and yield.

Peptidomimetics

This compound can be utilized in designing peptidomimetics, which are molecules that mimic the structure and function of peptides. This application is significant in drug design, particularly for targeting protein-protein interactions.

Case Studies and Research Findings

  • Anticancer Activity : Studies have demonstrated that related compounds exhibit significant anticancer properties. For instance, derivatives have shown efficacy against various human tumor cell lines, indicating potential use in cancer therapeutics .
  • Cognitive Enhancements : Research indicates that compounds similar to 1-amino-cyclopropanecarboxylic acid can enhance cognitive functions in animal models, suggesting applications in treating cognitive deficits associated with psychiatric disorders .
  • Plant Hormone Precursor : The compound acts as a precursor to ethylene, a critical plant hormone involved in growth regulation and stress responses . This highlights its potential role in agricultural biotechnology.

Mechanism of Action

The mechanism of action of 1-Amino-cyclopropanecarboxylic acid (6-trifluoromethoxybenzothiazol-2-yl)amide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Enantiomeric Derivatives

The compound’s enantiomers, (S)- and (R)-2-Amino-N-(6-trifluoromethoxybenzothiazol-2-yl)-propionamide (compounds 4 and 5 in ), share its benzothiazole core but differ in stereochemistry. Both enantiomers exhibit identical HPLC-MS profiles (m/z 305.9) and similar yields (71% and 59%, respectively), suggesting comparable synthetic efficiency. However, their stereochemical divergence may influence biological activity, as seen in other chiral drugs, though specific data on their metabolic or therapeutic differences remain unreported .

Cyclopropanecarboxylic Acid Derivatives in Pesticides

Structurally related cyclopropanecarboxylic acid derivatives, such as 1-(((2,4-dichlorophenyl)amino)carbonyl)-cyclopropanecarboxylic acid (cyclanilide) and triazole-containing analogs (etaconazole, propiconazole), highlight the role of substituents in determining application. Unlike the target compound’s benzothiazole group, these pesticides feature dichlorophenyl or triazole moieties, enabling herbicidal or antifungal activity . This underscores the pharmacological significance of the trifluoromethoxybenzothiazole group in targeting neurological or oncological pathways rather than agricultural pests.

Riluzole Prodrug Candidates

The target compound’s design aligns with riluzole prodrug strategies aimed at circumventing CYP1A2-dependent metabolism variability. Unlike riluzole itself, which suffers from inconsistent plasma exposure due to CYP1A2 polymorphisms, the O-benzylserine derivative (another prodrug candidate in ) demonstrated stability in intestinal, microsomal, and plasma assays, suggesting improved pharmacokinetic consistency .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituent(s) Yield (%) Application Notable Findings
Target Compound Cyclopropanecarboxylic acid amide 6-Trifluoromethoxybenzothiazol-2-yl 71 (S) Riluzole prodrug (ALS/melanoma) Designed for stable CYP1A2-independent metabolism
(S)-2-Amino-N-(6-trifluoromethoxybenzothiazol-2-yl)-propionamide Propionamide 6-Trifluoromethoxybenzothiazol-2-yl 71 Prodrug candidate Enantiomeric purity confirmed via NMR
Cyclanilide Cyclopropanecarboxylic acid urea 2,4-Dichlorophenyl N/A Herbicide Promotes ethylene synthesis in plants
Riluzole Benzothiazole amine Trifluoromethoxy N/A ALS/melanoma therapy FDA-approved; CYP1A2 metabolism issues

Biological Activity

1-Amino-cyclopropanecarboxylic acid (6-trifluoromethoxybenzothiazol-2-yl)amide is a compound that has garnered attention in recent research for its potential biological activities, particularly in the fields of neuroprotection and agricultural enhancement. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and findings from various studies.

Chemical Composition and Structure

The compound is characterized by a cyclopropane structure with an amino group and a carboxylic acid, along with a substituent containing a trifluoromethoxybenzothiazole moiety. This unique structure contributes to its diverse biological effects.

Neuroprotective Properties

Research indicates that derivatives of 1-amino-cyclopropanecarboxylic acid (ACPC) exhibit significant neuroprotective properties, particularly through their interaction with NMDA receptors.

  • NMDA Receptor Modulation : ACPC acts as a partial agonist at the glycine recognition site of the NMDA receptor, which is crucial in mediating excitatory neurotransmission in the central nervous system. Studies have shown that it can reduce neuronal cell damage induced by NMDA exposure, thereby providing neuroprotection against excitotoxicity .

Efficacy in Animal Models

  • In vivo studies demonstrated that ACPC significantly reduced seizure induction and cell death in NMDA-treated hippocampal neurons. The compound was able to block convulsions and death produced by NMDA exposure at concentrations as low as 0.7 to 0.9 μM .

Agricultural Applications

ACPC has also been explored for its potential to enhance plant resilience, particularly in maize.

Enhancing Plant Resistance

  • A study highlighted that ACCA (1-amino-cyclopropane-1-carboxylic acid), a closely related compound, improves maize resistance against pathogens and drought stress. The binding energy of ACCA was found to be −9.98 kcal/mol, indicating strong interactions with plant defense proteins .
  • Ethylene Biosynthesis : ACCA modulates ethylene production in plants, which plays a critical role in plant defense mechanisms against various stress factors. This modulation enhances the plant's ability to cope with environmental stressors and pathogens .

Summary of Biological Activity

The following table summarizes key findings on the biological activity of 1-amino-cyclopropanecarboxylic acid (6-trifluoromethoxybenzothiazol-2-yl)amide:

Activity Effect Reference
NeuroprotectionReduces neuronal damage from NMDA exposure
Anticonvulsant ActivitySignificant reduction in seizure induction
Plant Stress ResistanceEnhances maize resistance to drought and pathogens
Ethylene ModulationAlters plant defense mechanisms through ethylene biosynthesis

Case Studies

  • Neuroprotective Study : In a controlled experiment involving cultured rat spinal cord neurons, ACPC was shown to significantly reduce cell damage caused by NMDA exposure when administered at concentrations of 1 mM . This study underscores the potential for ACPC in therapeutic applications for neurodegenerative conditions.
  • Agricultural Application : Research on maize indicated that applying ACCA could lead to increased yields by enhancing the plant's resilience against stressors like drought and pathogenic attacks. The study concluded that ACCA could be an effective strategy for improving crop productivity under challenging environmental conditions .

Q & A

Q. What are the recommended synthetic routes for 1-amino-cyclopropanecarboxylic acid (6-trifluoromethoxybenzothiazol-2-yl)amide, and how can yield optimization be achieved?

  • Methodological Answer : The synthesis of benzothiazole-cyclopropane hybrids typically involves coupling cyclopropane carboxylic acid derivatives with functionalized benzothiazoles. For example, cyclopropane dicarboxylic acid derivatives can be synthesized via cyclopropanation reactions using thiosemicarbazide and phosphorous oxychloride under reflux conditions . The benzothiazole moiety (6-trifluoromethoxy-substituted) may be prepared via nucleophilic aromatic substitution or palladium-catalyzed coupling. Final amidation can be achieved using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF. Yield optimization requires strict control of reaction stoichiometry, temperature (e.g., 0–5°C during activation), and purification via recrystallization or preparative HPLC .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify cyclopropane ring integrity (characteristic δ 1.2–2.0 ppm for cyclopropane protons) and benzothiazole substitution patterns.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₄H₁₂F₃N₃O₂S) with <2 ppm error.
  • HPLC-PDA/ELSD : Assess purity (>95%) using a C18 column with acetonitrile/water gradients.
  • X-ray Crystallography : Resolve stereochemical ambiguities, if applicable .

Q. How can researchers design preliminary biological activity screens for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs. For example:
  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi.
  • Anti-inflammatory Potential : COX-1/COX-2 inhibition assays or LPS-induced cytokine suppression in macrophages.
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK293) to evaluate selectivity .

Advanced Research Questions

Q. What computational strategies can predict the binding affinity of this compound to benzothiazole-associated targets (e.g., kinases or GPCRs)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like EGFR or PARP-1. Focus on the trifluoromethoxy group’s role in hydrophobic pockets and hydrogen bonding.
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes (50–100 ns trajectories) using AMBER or GROMACS.
  • Free Energy Calculations : MM-PBSA/GBSA to quantify binding energy contributions .

Q. How does the trifluoromethoxy group influence metabolic stability and pharmacokinetic properties?

  • Methodological Answer :
  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Compare with non-fluorinated analogs.
  • LogP/D Measurements : Determine lipophilicity (shake-flask method) to assess blood-brain barrier penetration.
  • CYP450 Inhibition Assays : Evaluate potential for drug-drug interactions using fluorogenic substrates .

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies for benzothiazole-cyclopropane hybrids?

  • Methodological Answer :
  • Orthogonal Assays : Validate activity across multiple platforms (e.g., enzymatic vs. cell-based assays).
  • Proteomics Profiling : Identify off-target effects via thermal shift assays or affinity pull-downs.
  • Crystallographic Analysis : Resolve discrepancies in binding modes caused by trifluoromethoxy orientation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Amino-cyclopropanecarboxylic acid (6-trifluoromethoxybenzothiazol-2-yl)amide
Reactant of Route 2
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1-Amino-cyclopropanecarboxylic acid (6-trifluoromethoxybenzothiazol-2-yl)amide

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